N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide is a complex organic compound that features a unique structure combining an azepane ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with azepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The azepane ring and phenylacetamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- N-(1-Azepanyl)-2,2,2-trichloroethyl-4-methylbenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its bioactivity compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H30N2O2/c1-27-21-13-11-20(12-14-21)22(25-15-7-2-3-8-16-25)18-24-23(26)17-19-9-5-4-6-10-19/h4-6,9-14,22H,2-3,7-8,15-18H2,1H3,(H,24,26) |
InChI Key |
PNCCWXWMKIAPOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCCCC3 |
Origin of Product |
United States |
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